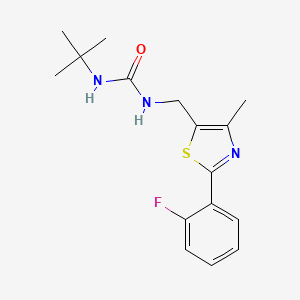
1-(Tert-butyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-butyl[(2-fluorophenyl)methyl]amine is somewhat similar in structure. It has a molecular formula of C11H16FN and a molecular weight of 181.2498432 .
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the bonds between them. For the similar compound tert-butyl[(2-fluorophenyl)methyl]amine, the molecular formula is C11H16FN .Physical And Chemical Properties Analysis
For the similar compound tert-butyl[(2-fluorophenyl)methyl]amine, it has a molecular weight of 181.2498432 . Other physical and chemical properties such as melting point, boiling point, and density are also important, but specific data for your compound is not available .Aplicaciones Científicas De Investigación
Urea as a Leaving Group in Synthesis
- Urea derivatives, like the one , can act as leaving groups in chemical synthesis. An example is the synthesis of 3-(tert-butyl)perhydro-1,5,3-dithiazepine from a similar compound, where urea acts as the leaving group (Wellmar, 1998).
Alternative Syntheses of Ureas
- Ureas have traditionally been synthesized using hazardous reagents. However, recent advances have sought safer, environmentally friendly alternatives. The research applies to compounds like the one , focusing on cleaner synthesis methods (Bigi, Maggi, & Sartori, 2000).
Complexation and Self-Assembly in Molecular Devices
- Urea-linked cyclodextrins can engage in complexation with certain compounds, leading to potential applications in molecular devices. The research explored the complexation behavior and self-assembly processes of similar urea derivatives (Lock et al., 2004).
Lithiation and Synthesis Variations
- The lithiation of ureas, like the one mentioned, can vary based on the substituents in the aryl ring. This affects the synthesis of substituted derivatives, demonstrating the compound's role in diverse chemical reactions (Smith, El‐Hiti, & Shukla, 1999).
Discovery of Small Molecule FLT3 Inhibitors
- Derivatives of urea, similar to the mentioned compound, have been discovered as FLT3 inhibitors capable of overcoming drug-resistant mutations. This application is crucial in developing targeted cancer therapies (Zhang et al., 2020).
Impact on Soil Enzyme Activity
- Certain urea derivatives can impact soil enzyme activities like urease and dehydrogenase, affecting nitrification and mineralization processes. This aspect is vital for understanding the environmental impact of such compounds (Mishra, Flaig, & Soechtig, 1980).
Propiedades
IUPAC Name |
1-tert-butyl-3-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3OS/c1-10-13(9-18-15(21)20-16(2,3)4)22-14(19-10)11-7-5-6-8-12(11)17/h5-8H,9H2,1-4H3,(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRQWSQZMKSNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2751983.png)
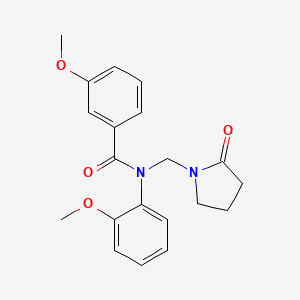

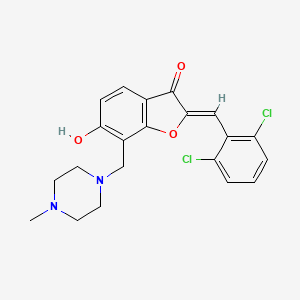
![4-{[1-(2-Methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2751991.png)
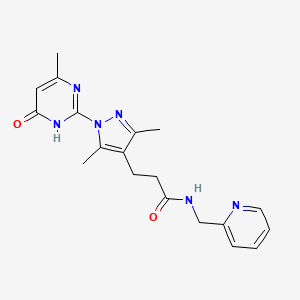
![3-[(3,4-Dimethylphenyl)sulfonyl]-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2751994.png)
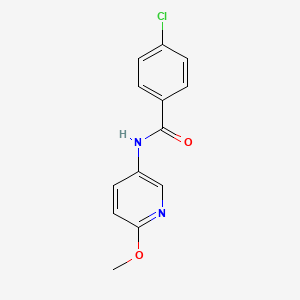
![(Z)-3-((cyclopropylamino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2751998.png)
![4-(1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2752000.png)
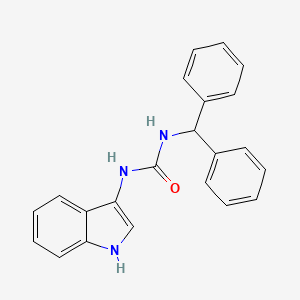


![3-[(4-Ethoxyphenoxy)methyl]benzoic acid](/img/structure/B2752006.png)